
An In-depth Technical Guide to BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BCN-PEG4-acid

Cat. No.: B15543286 Get Quote

This technical guide provides essential information on the chemical properties and applications

of BCN-PEG4-acid, a bifunctional linker commonly utilized in bioconjugation and drug delivery

systems. Designed for researchers and professionals in the fields of chemistry, biology, and

pharmacology, this document outlines the core specifications of BCN-PEG4-acid, a detailed

experimental protocol for its use in antibody-drug conjugation, and a visual representation of

the experimental workflow.

Core Properties of BCN-PEG4-acid
BCN-PEG4-acid is a versatile molecule featuring a bicyclo[6.1.0]nonyne (BCN) group and a

carboxylic acid moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. The BCN

group facilitates covalent attachment to azide-containing molecules via strain-promoted alkyne-

azide cycloaddition (SPAAC), a type of "click chemistry" reaction known for its high efficiency

and biocompatibility. The terminal carboxylic acid allows for conjugation to amine-containing

molecules, such as proteins or antibodies, through the formation of a stable amide bond.
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Property Value References

Molecular Formula C22H35NO8 [1][2][3][4]

Molecular Weight 441.52 g/mol [1]

CAS Number 1881221-47-1, 2226472-38-2

Purity >95%

Physical Form Colorless oil

Solubility
Soluble in DCM, THF,

acetonitrile, DMF, and DMSO

Experimental Protocol: Antibody-Drug Conjugate
(ADC) Synthesis using BCN-PEG4-acid
This protocol describes the steps for conjugating a cytotoxic drug to a monoclonal antibody

(mAb) using BCN-PEG4-acid as a linker.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

BCN-PEG4-acid

Azide-modified cytotoxic drug

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Dimethyl sulfoxide (DMSO)

Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)

Purification columns (e.g., size-exclusion chromatography)

Procedure:
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Activation of BCN-PEG4-acid:

Dissolve BCN-PEG4-acid in anhydrous DMSO to a stock concentration of 10 mM.

In a separate tube, dissolve EDC and NHS in MES buffer (pH 6.0) to a final concentration

of 50 mM each.

Add a 1.5-fold molar excess of the EDC/NHS solution to the BCN-PEG4-acid solution.

Incubate the reaction mixture for 15-30 minutes at room temperature to activate the

carboxylic acid group.

Conjugation of Activated Linker to the Antibody:

Adjust the pH of the mAb solution to 7.2-7.5 using a suitable buffer.

Add the activated BCN-PEG4-acid linker to the mAb solution at a desired molar ratio

(e.g., 5:1 linker to mAb).

Incubate the reaction for 2 hours at room temperature with gentle mixing.

Quench the reaction by adding a low molecular weight amine-containing compound (e.g.,

Tris buffer).

Purification of the Linker-Antibody Conjugate:

Remove the excess, unreacted linker and byproducts by size-exclusion chromatography

(SEC).

Collect the fractions corresponding to the purified mAb-BCN conjugate.

Confirm the successful conjugation and determine the linker-to-antibody ratio using

techniques such as mass spectrometry or UV-Vis spectroscopy.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

Dissolve the azide-modified cytotoxic drug in a compatible solvent (e.g., DMSO).
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Add the azide-modified drug to the purified mAb-BCN conjugate at a slight molar excess.

Allow the reaction to proceed for 4-12 hours at 4°C or room temperature. The reaction

progress can be monitored by LC-MS.

Final Purification of the Antibody-Drug Conjugate (ADC):

Purify the final ADC from unreacted drug and other impurities using SEC or another

suitable chromatography method.

Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and biological activity.

Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate

using BCN-PEG4-acid.

Step 1: Linker Activation
Step 2: Antibody Conjugation Step 3: Purification

Step 4: SPAAC Reaction Step 5: Final Purification
BCN-PEG4-acid

Activated BCN-PEG4-NHS Ester
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Antibody-Drug Conjugate (ADC)Azide-Modified Drug Purified ADCSEC
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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